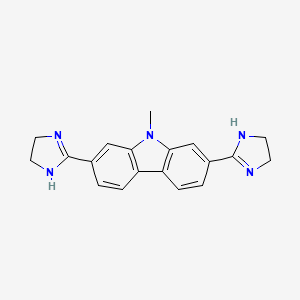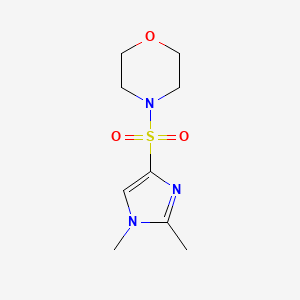
butyl (2S)-2-methyl-3-sulfanylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl (2S)-2-methyl-3-sulfanylpropanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by the presence of a butyl group, a methyl group, and a sulfanyl group attached to a propanoate backbone. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl (2S)-2-methyl-3-sulfanylpropanoate can be achieved through various methods. One common approach involves the esterification of (2S)-2-methyl-3-sulfanylpropanoic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach to ester synthesis. In this method, the reactants are continuously fed into a microreactor, where they undergo rapid mixing and reaction, resulting in high yields of the desired ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of large-scale batch reactors or continuous flow reactors. The choice of reactor depends on factors such as production volume, cost, and environmental considerations. Continuous flow reactors are often preferred due to their ability to provide consistent product quality and reduce waste generation.
化学反応の分析
Types of Reactions
Butyl (2S)-2-methyl-3-sulfanylpropanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or different esters.
科学的研究の応用
Butyl (2S)-2-methyl-3-sulfanylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of fragrances and flavors due to its pleasant odor.
作用機序
The mechanism of action of butyl (2S)-2-methyl-3-sulfanylpropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in the presence of esterases, releasing the corresponding acid and alcohol. The sulfanyl group can participate in redox reactions, influencing cellular redox balance and signaling pathways.
類似化合物との比較
Butyl (2S)-2-methyl-3-sulfanylpropanoate can be compared with other similar compounds such as:
Butyl acetate: Another ester with a similar structure but without the sulfanyl group.
Methyl (2S)-2-methyl-3-sulfanylpropanoate: A similar compound with a methyl group instead of a butyl group.
Ethyl (2S)-2-methyl-3-sulfanylpropanoate: A similar compound with an ethyl group instead of a butyl group.
The presence of the sulfanyl group in this compound makes it unique, as it can participate in redox reactions and influence biological processes in ways that other esters cannot .
特性
CAS番号 |
185809-98-7 |
|---|---|
分子式 |
C8H16O2S |
分子量 |
176.28 g/mol |
IUPAC名 |
butyl (2S)-2-methyl-3-sulfanylpropanoate |
InChI |
InChI=1S/C8H16O2S/c1-3-4-5-10-8(9)7(2)6-11/h7,11H,3-6H2,1-2H3/t7-/m1/s1 |
InChIキー |
UECIOKZTMUGBNO-SSDOTTSWSA-N |
異性体SMILES |
CCCCOC(=O)[C@H](C)CS |
正規SMILES |
CCCCOC(=O)C(C)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


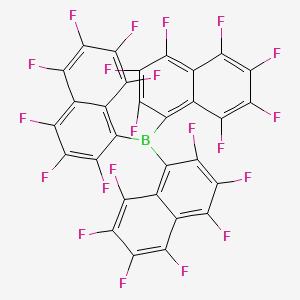
![2H-Pyrrol-2-one, 1,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12578264.png)
![1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate](/img/structure/B12578273.png)
![3-Pentanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)-](/img/structure/B12578274.png)
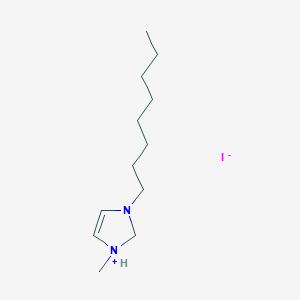
![4-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzene-1-sulfonyl}phenol](/img/structure/B12578284.png)
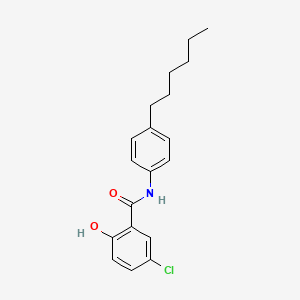

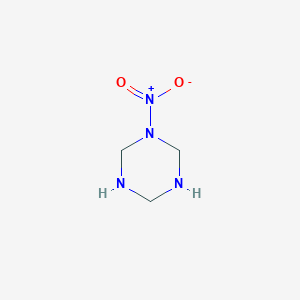
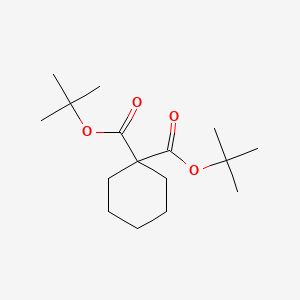
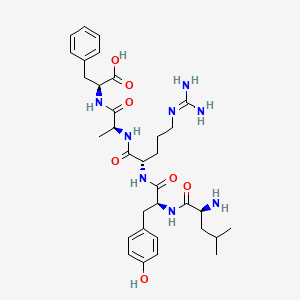
![2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(2-furylmethyl)acetamide](/img/structure/B12578321.png)
